molecular formula C8H10N4 B592667 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1605-78-3

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No. B592667
CAS RN: 1605-78-3
M. Wt: 162.196
InChI Key: JTTOBYJUZIFSFJ-UHFFFAOYSA-N
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Description

“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the empirical formula C8H10N4 . It has a molecular weight of 162.19 . This compound is usually available in solid form .


Synthesis Analysis

The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, which includes “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine”, can be achieved by the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole and its derivatives .


Molecular Structure Analysis

The molecular structure of “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is represented by the SMILES string NC1=NN2C(N=C(C)C=C2C)=C1 . The InChI key for this compound is JTTOBYJUZIFSFJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a solid compound . It has a molecular weight of 162.19 .

Scientific Research Applications

  • Regioselective Synthesis : A regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines was developed, utilizing ultrasound irradiation and KHSO4 in aqueous media. This method is significant for the efficient synthesis of such compounds (Kaping, Helissey, & Vishwakarma, 2020).

  • Serotonin Receptor Antagonists : Various 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as serotonin 5-HT6 receptor antagonists. The structure-activity relationship of these compounds was analyzed, leading to the identification of potent antagonists (Ivachtchenko et al., 2011).

  • Antimicrobial Properties : The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines showed that some compounds exhibit pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety was crucial for this activity (Sirakanyan et al., 2021).

  • F-alkyl Nitrogen Fused Heterocycles : A study reported the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines substituted with a long linear perfluoroalkyl chain, demonstrating a method to create F-alkyl nitrogen fused heterocycles (Fabron, Pastor, & Cambon, 1991).

  • Inhibitors of Mycobacterial ATP Synthase : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis. The study also discusses the structure-activity relationships of these compounds (Sutherland et al., 2022).

  • Crystallographic Analysis : The crystallographic and computational analysis of the supramolecular structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provided insights into the hydrogen bonding and π–π stacking interactions in these compounds (Borbulevych, 2010).

  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. This research indicates the potential use of these compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

  • Antianxiety Agents : Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as antianxiety agents, indicating a potential application in the treatment of anxiety disorders (Kirkpatrick et al., 1977).

  • Anti-inflammatory Agents : Novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines were designed as COX-2 inhibitors and synthesized. These compounds showed potent anti-inflammatory activity in vivo (Aggarwal et al., 2015).

  • Anticancer Activity : New pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their antitumor activity. Several compounds displayed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Safety and Hazards

The safety data sheet for “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTOBYJUZIFSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650873
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine

CAS RN

1605-78-3
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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